Mono(4-hydroxypentyl)phthalate
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Overview
Description
Mono(4-hydroxypentyl)phthalate is a phthalate ester derived from phthalic acid. Phthalates are commonly used as plasticizers to increase the flexibility and durability of plastics. This compound is a metabolite of di(2-ethylhexyl)phthalate, which is widely used in the production of polyvinyl chloride products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mono(4-hydroxypentyl)phthalate can be synthesized through the esterification of phthalic anhydride with 4-hydroxypentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, under reflux conditions to promote the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions is crucial for achieving high efficiency and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Mono(4-hydroxypentyl)phthalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phthalate esters.
Scientific Research Applications
Mono(4-hydroxypentyl)phthalate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of phthalate metabolites in environmental and biological samples.
Biology: Studied for its potential endocrine-disrupting effects and its impact on reproductive health.
Medicine: Investigated for its role in the development of certain medical conditions, such as hormonal imbalances and metabolic disorders.
Mechanism of Action
Mono(4-hydroxypentyl)phthalate exerts its effects primarily through its interaction with nuclear receptors and enzymes involved in hormone synthesis and metabolism. It can disrupt the endocrine system by mimicking or inhibiting the action of natural hormones, leading to altered hormone levels and physiological effects. The compound can also induce oxidative stress and inflammation, contributing to its toxicological effects .
Comparison with Similar Compounds
- Mono(2-ethylhexyl)phthalate
- Mono(2-hydroxyethyl)phthalate
- Mono(2-ethyl-5-hydroxyhexyl)phthalate
Comparison: Mono(4-hydroxypentyl)phthalate is unique due to its specific hydroxyl group position, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it has distinct metabolic pathways and toxicological profiles, making it a valuable compound for studying the effects of phthalate exposure .
Biological Activity
Mono(4-hydroxypentyl)phthalate (M4HP) is a phthalate metabolite that has gained attention due to its potential biological activity and implications for human health. Phthalates are a group of chemicals commonly used as plasticizers in various consumer products, and their metabolites have been associated with endocrine disruption and reproductive toxicity. This article explores the biological activity of M4HP, focusing on its effects on human health, mechanisms of action, and relevant case studies.
M4HP is derived from the hydrolysis of phthalate esters and is characterized by the following chemical structure:
- Chemical Formula : C₁₁H₁₄O₄
- Molecular Weight : 210.23 g/mol
- Endocrine Disruption : M4HP has been implicated in endocrine disruption, affecting hormone signaling pathways. Research indicates that phthalates can interfere with the synthesis and action of steroid hormones, particularly testosterone and estrogen, which are crucial for reproductive health .
- Reproductive Toxicity : Animal studies have shown that exposure to M4HP can lead to alterations in reproductive hormone levels, potentially impacting fertility. For instance, exposure to phthalates has been linked to reduced fecundability in women, with evidence suggesting that M4HP may contribute to this effect through oxidative stress mechanisms .
- Oxidative Stress : M4HP exposure has been associated with increased oxidative stress markers in human tissues. This oxidative stress can lead to cellular damage and inflammation, further complicating reproductive health outcomes .
Case Study 1: Prenatal Exposure and Reproductive Health
A study examining prenatal exposure to phthalates found that higher maternal levels of M4HP were associated with adverse reproductive outcomes, including lower birth weights and altered placental function. The study utilized a cohort of pregnant women to analyze the relationship between phthalate metabolites in maternal serum and various reproductive health indicators .
Case Study 2: In Vitro Effects on Hormonal Pathways
In vitro studies have demonstrated that M4HP can disrupt key hormonal pathways involved in reproduction. Specifically, it was shown to inhibit the release of arachidonic acid from cell membranes via phospholipase A2 inhibition, which is critical for normal steroidogenesis . This disruption can lead to imbalances in reproductive hormones and potentially affect fertility.
Table 1: Summary of Biological Effects of this compound
Properties
IUPAC Name |
2-(4-hydroxypentoxycarbonyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7,9,14H,4-5,8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIKFAUTXCJYHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401009356 |
Source
|
Record name | 2-(4-hydroxypentoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401009356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334312-05-8 |
Source
|
Record name | 2-(4-hydroxypentoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401009356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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